2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
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Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic derivative notable for its complex structure and potential biological applications. It features a fluorinated benzo[d]thiazole moiety, which is known to enhance pharmacological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C16H18FN3OS, with a molecular weight of approximately 335.4 g/mol. The structure includes:
- A 4-fluorobenzo[d]thiazole moiety
- A methoxy group on the isoquinoline structure
- An ethanone functional group
These features are critical for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting enzymes involved in these processes, thus exerting anti-inflammatory effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases, which play a role in various physiological processes including respiration and acid-base balance.
- Receptor Modulation : It may interact with receptors involved in neuroprotection and inflammation, suggesting possible applications in neurodegenerative diseases.
Neuroprotective Effects
Studies on related compounds have demonstrated neuroprotective effects against ischemia/reperfusion injury in neuronal cells. These compounds have been shown to scavenge reactive oxygen species (ROS), indicating that this compound may also offer neuroprotective benefits through antioxidant mechanisms .
Comparative Analysis with Similar Compounds
A comparison with other compounds in the benzothiazole class reveals unique features of this compound:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
2-Amino-4-fluoro-benzothiazole | Contains imidazole rings | Targeting different biological pathways |
N-(4-sulfamoylphenyl)acetamide | Sulfonamide structure | Focused on thiazole derivatives |
6-Methoxyisoquinoline derivatives | Variations in methoxy substituents | Different interaction profiles due to structural changes |
The presence of both the fluorinated benzo[d]thiazole and methoxyisoquinoline groups enhances its selectivity toward specific biological targets compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzothiazole derivatives. For example, a study demonstrated that certain benzothiazole derivatives exhibited potent inhibition against amyloid beta peptide interactions implicated in Alzheimer's disease . While direct studies on this specific compound are still emerging, the trends observed in related compounds provide a promising outlook for its therapeutic potential.
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-23(20-22-19-16(21)4-3-5-17(19)27-20)12-18(25)24-9-8-13-10-15(26-2)7-6-14(13)11-24/h3-7,10H,8-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPSRYMHRAASV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=C(C1)C=CC(=C2)OC)C3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.